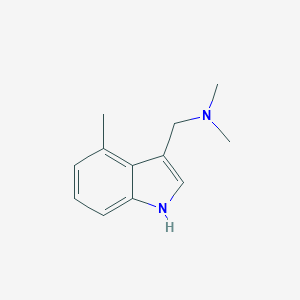

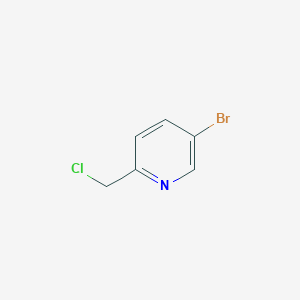

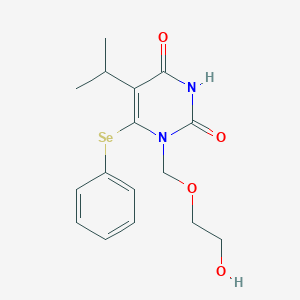

![molecular formula C10H10ClN3 B063371 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline CAS No. 166096-16-8](/img/structure/B63371.png)

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline

概要

説明

“4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A one-pot synthesis of tetra-substituted imidazole, similar to the compound , has been reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The structure of imidazole derivatives is confirmed using various spectroscopic and analytical techniques . The synthesized imidazole is often reacted with salts of 1st row transition metals to obtain metal complexes .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are often used in the synthesis of other compounds, and their reactions are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Medicinal Chemistry

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Agrochemicals

Imidazole-based compounds have been rapidly developed and they involve a variety of broad potential applications as agrochemicals .

Human-made Materials

Imidazole-based compounds are used in the synthesis of human-made materials .

Artificial Acceptors

Imidazole-based compounds are used as artificial acceptors .

Biomimetic Catalysts

Imidazole-based compounds are used as biomimetic catalysts .

Antimicrobial Applications

Imidazole derivatives have shown potential in antimicrobial applications. They have been found to exhibit antibacterial, antifungal, anti-plasmodial, antileishmanicidal, and antiviral activities .

Synthesis of New Drugs

Imidazole is an important synthon in the development of new drugs . It forms the core of many commercially available drugs, including those used for treating allergies, ulcers, infections, and various other conditions .

Natural Products

Imidazole is a key component of many natural products . It is found in structures such as histidine, purine, and histamine, which play crucial roles in various biological processes .

Synthetic Routes for Imidazole and Their Derived Products

Imidazole and its derivatives are used in various synthetic routes for the production of different compounds . These synthetic routes are crucial in the development of new drugs and other chemical products .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Anti-Tubercular Activity

Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This is a significant application given the global health impact of tuberculosis .

One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles

A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved in very good yields . This method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information. For example, some imidazole derivatives can be hazardous, as indicated by hazard statements such as H315, H319, and H400 .

将来の方向性

Imidazole derivatives have gained increasing attention due to their diverse applications in the areas of medicinal chemistry and material sciences . They have become an important synthon in the development of new drugs . The future of imidazole research likely involves further exploration of their synthesis, properties, and potential applications .

特性

IUPAC Name |

4-chloro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFYJEQOTXUWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445714 | |

| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |

CAS RN |

166096-16-8 | |

| Record name | N-(4-Chlorophenyl)-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

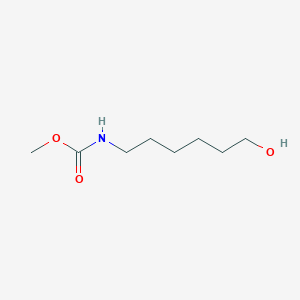

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

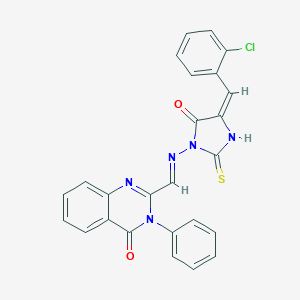

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)

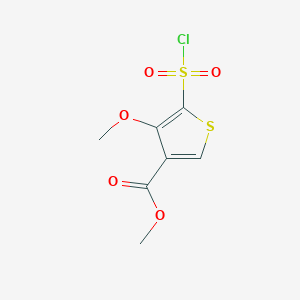

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)